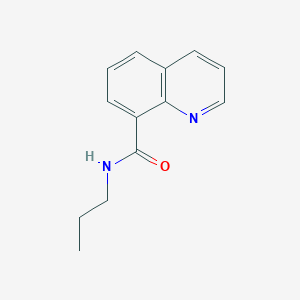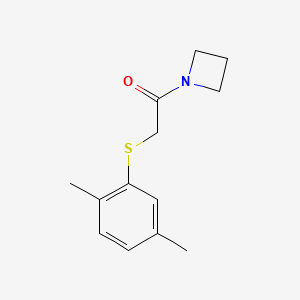
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide, also known as BM212, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide exerts its effects by inhibiting the activity of specific enzymes and proteins in cells. For example, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to inhibit the activity of the enzyme topoisomerase II, which plays a crucial role in DNA replication and transcription. By inhibiting topoisomerase II, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In bacterial cells, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can disrupt the cell membrane and inhibit protein synthesis, leading to bacterial death. In animal models, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to have anti-inflammatory effects and can reduce the severity of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has several advantages for lab experiments, including its easy synthesis method, low toxicity, and broad-spectrum activity against cancer cells and bacteria. However, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for N-(1,3-benzoxazol-2-yl)-N-methylpropanamide research. One direction is to further explore its potential applications in medicine, including its use in combination with other drugs to treat cancer and bacterial infections. Another direction is to investigate its potential as a herbicide or fungicide in agriculture. Additionally, researchers can explore the use of N-(1,3-benzoxazol-2-yl)-N-methylpropanamide as a building block for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide is a promising chemical compound with potential applications in various fields. Its easy synthesis method, broad-spectrum activity, and low toxicity make it an attractive candidate for further research. With continued research, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide could have significant implications for medicine, agriculture, and material science.
Métodos De Síntesis
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can be synthesized using a simple one-pot reaction between 2-aminobenzoxazole and methyl propionyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(1,3-benzoxazol-2-yl)-N-methylpropanamide.
Aplicaciones Científicas De Investigación
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has shown promising results in treating cancer, bacterial infections, and inflammation. In agriculture, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to have herbicidal and fungicidal properties. In material science, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-10(14)13(2)11-12-8-6-4-5-7-9(8)15-11/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRATEUXJUCHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=NC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)


![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)


![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)


![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)


